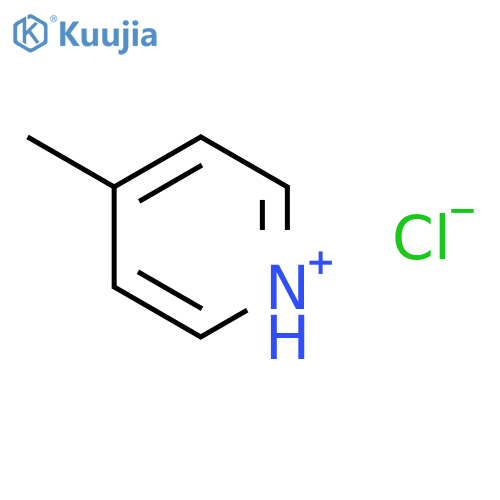Cas no 14401-93-5 (Pyridine, 4-methyl-,hydrochloride (1:1))

14401-93-5 structure
商品名:Pyridine, 4-methyl-,hydrochloride (1:1)
Pyridine, 4-methyl-,hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-methyl-,hydrochloride (1:1)
- 4-methylpyridin-1-ium,chloride
- 4-METHYLPYRIDINE HCL
- 4-chloropyridinium chloride
- 4-methyl pyridine hydrochloride
- 4-methylpyridine*HCl
- 4-methylpyridinium chloride
- 4-Methylpyridinium hydrochloride
- 4-picoline hydrochloride
- 4-Picoline,hydrochloride (8CI)
- g-Picoline hydrochloride
- g-Picolinium chloride
- g-Picolinium hydrochloride
- Pyridine,4-methyl-,hydrochloride (9CI)
- Einecs 238-368-1
- Pyridine, 4-methyl-, hydrochloride (1:1)
- CS-0212349
- 14401-93-5
- SCHEMBL2140478
- 4-methylpyridine;hydrochloride
- 4-Methylpyridine hydrochloride
- Pyridine, 4-methyl-, hydrochloride
- 4-Methylpyridinehydrochloride
-
- インチ: InChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H
- InChIKey: BSADJIPSKPADNV-UHFFFAOYSA-N
- ほほえんだ: [Cl-].CC1C=C[NH+]=CC=1
計算された属性
- せいみつぶんしりょう: 129.03500
- どういたいしつりょう: 129.034527
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 46.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 14.1
じっけんとくせい
- 密度みつど: 1.1093 (rough estimate)
- ふってん: 207.45°C (rough estimate)
- フラッシュポイント: °C
- 屈折率: 1.5330 (estimate)
- PSA: 14.14000
- LogP: -2.18690
Pyridine, 4-methyl-,hydrochloride (1:1) セキュリティ情報
Pyridine, 4-methyl-,hydrochloride (1:1) 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pyridine, 4-methyl-,hydrochloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA70811-1g |
Pyridine, 4-methyl-, hydrochloride (1:1) |
14401-93-5 | 98% | 1g |
$85.00 | 2024-01-04 | |
| A2B Chem LLC | AA70811-25g |
Pyridine, 4-methyl-, hydrochloride (1:1) |
14401-93-5 | 98% | 25g |
$919.00 | 2024-01-04 | |
| A2B Chem LLC | AA70811-10g |
Pyridine, 4-methyl-, hydrochloride (1:1) |
14401-93-5 | 98% | 10g |
$499.00 | 2024-01-04 | |
| A2B Chem LLC | AA70811-5g |
Pyridine, 4-methyl-, hydrochloride (1:1) |
14401-93-5 | 98% | 5g |
$289.00 | 2024-01-04 |
Pyridine, 4-methyl-,hydrochloride (1:1) 関連文献
-
Jonathan E. H. Buston,James R. Young,Harry L. Anderson fluorescence efficiency and photostability. Jonathan E. H. Buston James R. Young Harry L. Anderson Chem. Commun. 2000 905
-
Olga Bartlewicz,Magdalena Jankowska-Wajda,Hieronim Maciejewski RSC Adv. 2019 9 711
-
Jorge Bedia,Juan José Rodriguez,Daniel Moreno,José Palomar,Carolina Belver RSC Adv. 2019 9 2026
-
Ana Raquel Costa,Marieta L. C. Passos,Paula C. A. G. Pinto,Sarah A. P. Pereira,M. Lúcia M. F. S. Saraiva Analyst 2018 143 2426
-
Aswathy Joseph,Marylin Mary Xavier,Jacek Fal,Gawe? ?y?a,Soorya Sasi,P. Radhakrishnan Nair,A. S. Padmanabhan,Suresh Mathew Chem. Commun. 2019 55 83
14401-93-5 (Pyridine, 4-methyl-,hydrochloride (1:1)) 関連製品
- 29372-29-0(4-Picoline-d7)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
